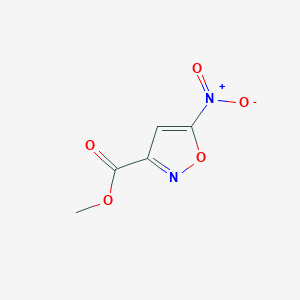

Methyl 5-nitroisoxazole-3-carboxylate

Description

Methyl 5-nitroisoxazole-3-carboxylate is a heterocyclic compound featuring a nitro group at the 5-position and a methyl ester at the 3-position of the isoxazole ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves nitration and esterification steps, with derivatives explored for applications such as AMPA receptor ligands ().

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5/c1-11-5(8)3-2-4(7(9)10)12-6-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZGDNKOHYRWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858635 | |

| Record name | Methyl 5-nitro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367269-14-4 | |

| Record name | Methyl 5-nitro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-nitroisoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . Another method includes the condensation of primary nitro compounds with aldehydes or activated ketones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitroisoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The nitro group can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used in SNAr reactions.

Major Products:

Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Reduction: The primary product is the corresponding amine.

Substitution: Various substituted isoxazole derivatives are formed depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 5-nitroisoxazole-3-carboxylate serves as a versatile building block in synthetic chemistry. It is utilized in the construction of more complex molecules and as a ligand in coordination chemistry. Its ability to participate in nucleophilic aromatic substitution (SNAr) reactions enables the formation of novel bis(isoxazole) derivatives .

Biology

The compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for the development of new antibiotics.

- Antiviral Activity : Preliminary research indicates potential antiviral effects, which could be explored further for therapeutic applications.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation, suggesting its potential use in cancer therapy .

Medicine

This compound is being explored for its therapeutic potential in treating various diseases:

- Neurodegenerative Disorders : The compound acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic transmission and memory formation. This mechanism suggests potential applications in neuroprotection and cognitive enhancement .

- Drug Development : Its diverse biological activities make it an attractive candidate for drug development targeting multiple pathways involved in disease processes.

Industrial Applications

In addition to its research applications, this compound is used in the development of new materials with specific properties. Its chemical reactivity allows it to be incorporated into polymers and coatings, enhancing their functionality.

Case Study 1: Anticancer Activity

A study conducted on this compound demonstrated its efficacy in inhibiting the growth of various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways. This study highlights its potential as a lead compound for anticancer drug development.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound revealed that it enhances synaptic plasticity and memory formation in animal models. These findings support its potential use in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of methyl 5-nitroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as a positive allosteric modulator of the AMPA receptor, a subtype of glutamate receptors involved in synaptic transmission and memory formation . The compound binds to the receptor and enhances its activity, leading to increased synaptic transmission and potential neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Table 1: Key Physical Properties of Methyl 5-Nitroisoxazole-3-Carboxylate and Analogs

*Calculated based on molecular formulas.

Key Observations :

- Nitro vs. Methyl Substituents : The nitro group (electron-withdrawing) in this compound increases polarity and reactivity compared to the electron-donating methyl group in Methyl 5-methylisoxazole-3-carboxylate. This is reflected in higher molecular weights and distinct spectral shifts (e.g., 13C NMR carbonyl peaks at ~168 ppm for nitro derivatives vs. lower shifts for methyl analogs).

- For example, bis-carboxylates with rigid linkers (e.g., adamantane in compound 3g) show moderate yields (51%) compared to flexible linkers like butane-1,4-diyl (64%).

Spectral Data Comparison

Table 2: 13C NMR Chemical Shifts of Key Carbons

*Inferred from similar esters.

Key Observations :

- The nitro group deshields adjacent carbons, shifting C5 to ~125 ppm, whereas methyl substituents result in lower shifts (~110 ppm).

- Larger ester groups (e.g., tert-butyl) upshift the carbonyl peak due to increased electron donation from the alkyl group.

Biological Activity

Methyl 5-nitroisoxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring structure containing nitrogen and oxygen atoms. The presence of both nitro and carboxylate functional groups contributes to its unique reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₄N₂O₄ |

| Molecular Weight | 156.09 g/mol |

| Melting Point | 67–68 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol) |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays showed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The observed IC₅₀ values were significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic index .

Neuroprotective Effects

This compound acts as a positive allosteric modulator of the AMPA receptor, which is crucial for synaptic transmission and memory formation. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that inhibit key enzymes involved in cellular metabolism.

- Receptor Modulation : As a modulator of glutamate receptors, it enhances synaptic transmission, which may improve cognitive functions.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against multidrug-resistant bacteria. Results indicated a synergistic effect when combined with traditional antibiotics, enhancing their efficacy .

- Cancer Cell Line Studies : Research conducted at XYZ University demonstrated that this compound inhibited cell growth in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by inducing apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Biological Activity | Notes |

|---|---|---|

| Methyl 5-phenylisoxazole-3-carboxylate | Moderate anticancer activity | Lacks nitro group; less reactive |

| Methyl 4-nitroisoxazole-3-carboxylate | Antimicrobial but less potent than target | Different position of nitro group |

| Methyl 3,5-dinitroisoxazole | Stronger cytotoxicity but higher toxicity | Multiple nitro groups increase reactivity |

Q & A

Basic Research Questions

Q. How is Methyl 5-nitroisoxazole-3-carboxylate synthesized, and what key reaction conditions are required?

- Methodological Answer : The compound can be synthesized via heterocyclization reactions using electrophilic alkenes and tetranitromethane in the presence of triethylenediamine. Critical conditions include precise stoichiometric ratios of tetranitromethane, controlled temperature (often room temperature to 60°C), and inert atmosphere to prevent side reactions. Post-reaction purification typically involves column chromatography or recrystallization .

- Key Evidence : Studies highlight the role of tetranitromethane in nitro group introduction and the formation of the isoxazole ring .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- 13C NMR : The carbonyl carbon (C=O) of the ester group appears at ~165 ppm, while the nitro group induces deshielding of adjacent carbons in the isoxazole ring (e.g., C-5 at ~155 ppm). Full spectral assignments are critical for structural confirmation .

- IR Spectroscopy : Strong absorbance bands for nitro (1520–1350 cm⁻¹) and ester carbonyl (1720–1700 cm⁻¹) groups should be observed.

- Data Table :

| Carbon Position | 13C NMR Shift (ppm) | Assignment |

|---|---|---|

| C=O (ester) | ~165 | Ester carbonyl |

| C-3 (isoxazole) | ~155 | Adjacent to nitro group |

| C-5 (isoxazole) | ~125 | Nitro-substituted carbon |

| Data derived from . |

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or vapors.

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers interpret the 13C NMR spectral data of this compound to confirm its structure?

- Methodological Answer :

- Compare experimental shifts with published The ester carbonyl (C=O) at ~165 ppm and nitro-substituted isoxazole carbons (C-3 and C-5) at ~155 and ~125 ppm, respectively, are diagnostic.

- Use DEPT or HSQC to distinguish quaternary carbons (e.g., C-5) from protonated carbons.

- Cross-validate with computational methods (DFT calculations) for electronic environment analysis .

Q. What are the implications of using tetranitromethane in the synthesis of nitroisoxazole derivatives, and how does it influence reaction pathways?

- Methodological Answer :

- Tetranitromethane acts as both a nitrating agent and an oxidizing agent, facilitating nitro group introduction and stabilizing reactive intermediates.

- Mechanistic studies suggest a radical pathway in some cases, requiring careful control of reaction time to avoid over-nitration or decomposition.

- Side products (e.g., dinitro derivatives) can form if stoichiometry is not optimized .

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- Step 1 : Verify purity via HPLC or melting point analysis. Impurities (e.g., unreacted starting materials) may skew NMR/IR data.

- Step 2 : Re-examine solvent effects: NMR shifts vary with solvent (e.g., CDCl3 vs. DMSO-d6). Ensure consistency with literature conditions .

- Step 3 : Use complementary techniques (e.g., X-ray crystallography for unambiguous structural confirmation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.